molecular formula C16H19NO2 B2405678 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole CAS No. 2411292-89-0

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole

Cat. No.: B2405678
CAS No.: 2411292-89-0
M. Wt: 257.333
InChI Key: FGDBALQBUYMBKG-UHFFFAOYSA-N
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Description

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is a complex organic compound that belongs to the class of tetrahydrocarbazoles. This compound features a unique structure with an oxirane (epoxide) ring attached to a methoxy group, which is further connected to a tetrahydrocarbazole core. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrocarbazole Core: The initial step involves the synthesis of the tetrahydrocarbazole core through a cyclization reaction. This can be achieved by condensing an appropriate aniline derivative with a ketone or aldehyde under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Oxirane Ring: The final step involves the formation of the oxirane ring. This can be accomplished by reacting the intermediate with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole involves its interaction with molecular targets through the reactive oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(oxiran-2-yl)nicotinonitrile: This compound features a similar oxirane ring but differs in the core structure and functional groups.

    6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole: Similar to the target compound but lacks the methyl group.

Uniqueness

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

9-methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17-15-5-3-2-4-13(15)14-8-11(6-7-16(14)17)18-9-12-10-19-12/h6-8,12H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDBALQBUYMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=C1C=CC(=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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